molecular formula C23H15BrN4O3 B2434301 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione CAS No. 1358438-23-9

3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2434301
CAS No.: 1358438-23-9
M. Wt: 475.302
InChI Key: HFQCRBJNQAFGCE-UHFFFAOYSA-N
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Description

3-Benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a sophisticated synthetic compound designed for advanced medicinal chemistry and pharmacology research. It belongs to the quinazoline-2,4(1H,3H)-dione class of heterocycles, a scaffold recognized as a privileged structure in drug discovery due to its diverse biological activities . The strategic incorporation of a 3-bromophenyl-substituted 1,2,4-oxadiazole moiety at the 7-position and a benzyl group at the 3-position of the quinazoline-dione core is intended to enhance its binding affinity and selectivity toward specific biological targets. This compound is of significant interest in the field of antimicrobial research. Quinazoline-2,4(1H,3H)-dione derivatives have been extensively studied as fluoroquinolone-like inhibitors of bacterial enzymes, DNA gyrase, and topoisomerase IV . These enzymes are critical for bacterial DNA replication, and inhibiting them provides a powerful mechanism of action against a broad spectrum of Gram-positive and Gram-negative bacterial strains . The structural features of this compound make it a valuable candidate for investigating novel pathways to overcome bacterial resistance problems associated with existing antibiotics. Beyond its antimicrobial potential, the quinazoline-dione scaffold is investigated for its applicability in oncology and molecular imaging. Recent studies have utilized this core structure to develop novel probes for targeting Poly (ADP-ribose) polymerase (PARP), an enzyme overexpressed in various oncological diseases . Furthermore, quinazoline derivatives demonstrate a wide array of other pharmacological properties, including anticancer, anti-inflammatory, and anticonvulsant activities, highlighting the versatility of this compound as a core scaffold for developing new therapeutic agents . This product is provided For Research Use Only. It is strictly intended for laboratory research purposes and is not for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

1358438-23-9

Molecular Formula

C23H15BrN4O3

Molecular Weight

475.302

IUPAC Name

3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione

InChI

InChI=1S/C23H15BrN4O3/c24-17-8-4-7-15(11-17)20-26-21(31-27-20)16-9-10-18-19(12-16)25-23(30)28(22(18)29)13-14-5-2-1-3-6-14/h1-12H,13H2,(H,25,30)

InChI Key

HFQCRBJNQAFGCE-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C4=NC(=NO4)C5=CC(=CC=C5)Br)NC2=O

solubility

soluble

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via alkylation reactions using benzyl halides in the presence of a base.

    Formation of the Oxadiazole Ring: The oxadiazole ring can be formed through cyclization reactions involving hydrazides and carboxylic acids or their derivatives.

    Bromination: The bromophenyl group can be introduced through bromination reactions using bromine or N-bromosuccinimide (NBS).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes substitution reactions primarily at the bromine atom in the 3-bromophenyl group and the benzyl substituent.

Reaction Type Reagents/Conditions Product
Nucleophilic Substitution Amines (e.g., NH₂R), polar aprotic solvents (DMF/DMSO), elevated temperaturesSubstituted oxadiazole derivatives (e.g., amino- or alkyl-substituted phenyl groups)
Electrophilic Substitution Nitration (HNO₃, H₂SO₄), halogenation (Cl₂, Br₂)Nitro- or halogen-substituted phenyl derivatives

These reactions modify the compound’s electronic properties and lipophilicity, influencing its pharmacokinetic behavior.

Coupling Reactions

The compound participates in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Reaction Type Reagents/Conditions Product
Suzuki Coupling Aryl boronic acids, Pd(0) catalysts (e.g., PdCl₂(PPh₃)₂), aqueous Na₂CO₃Biaryl derivatives (e.g., extended aromatic systems)
Heck Reaction Alkenes, Pd(II) catalysts (e.g., Pd(OAc)₂), LiCl, refluxing THFAlkene-conjugated derivatives

These methods enable functionalization of the oxadiazole or quinazoline cores for structure-activity relationship (SAR) studies.

Hydrolysis Reactions

The oxadiazole ring undergoes hydrolysis under acidic or basic conditions, leading to ring cleavage.

Reaction Type Reagents/Conditions Product
Acidic Hydrolysis HCl, refluxing aqueous solutionAmide derivatives (cleavage of oxadiazole to amide)
Basic Hydrolysis NaOH, aqueous ethanolKetone or carboxylic acid derivatives

Hydrolysis products demonstrate altered biological activity profiles, including reduced antimicrobial potency compared to the parent compound .

Alkylation and Acylation

The benzyl group and quinazoline core can undergo alkylation or acylation to modify lipophilicity and target interactions.

Reaction Type Reagents/Conditions Product
Alkylation Alkyl halides (e.g., CH₃I), K₂CO₃, DMFAlkylated benzyl derivatives
Acylation Acyl chlorides (e.g., AcCl), pyridine, DMAPAcylated quinazoline derivatives

These modifications enhance membrane permeability and target binding affinity.

Reduction and Oxidation

The compound’s aromatic rings and functional groups participate in redox reactions.

Reaction Type Reagents/Conditions Product
Catalytic Hydrogenation H₂, Pd/C, THFHydrogenated aromatic rings
Oxidation KMnO₄, acidic conditionsOxidized oxadiazole derivatives

Redox reactions alter the compound’s redox state and electronic interactions with biological targets.

Key Research Findings

  • Structural Stability : The oxadiazole ring is highly stable under normal conditions but susceptible to hydrolysis under acidic/basic environments.

  • Regioselectivity : Substitution reactions at the bromophenyl group show preference for para-positions due to steric and electronic factors.

  • Biological Impact : Modified derivatives exhibit varied antimicrobial and anticancer activities, with hydrolyzed products showing reduced potency .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of quinazoline compounds exhibit significant antimicrobial properties. A study on related quinazoline derivatives demonstrated moderate activity against both Gram-positive and Gram-negative bacteria. The incorporation of the oxadiazole ring in this compound suggests enhanced potency against bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Study:
A series of quinazoline derivatives were synthesized and evaluated for their antibacterial activity. Compounds similar to 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione showed promising results against resistant bacterial strains, indicating potential for therapeutic applications in treating infections .

Anticancer Potential

The quinazoline family is known for its anticancer activities due to its ability to inhibit various kinases involved in cancer progression. The unique structure of this compound may allow it to interact with specific molecular targets in cancer cells.

Research Findings:
Studies have indicated that quinazoline derivatives can act as inhibitors of DNA topoisomerase IV and bacterial gyrase—key enzymes involved in DNA replication. This mechanism suggests that compounds like this compound could be developed as novel anticancer agents .

Organic Electronics

The unique electronic properties of compounds containing oxadiazole rings make them suitable for applications in organic electronics. Their ability to form stable thin films can be utilized in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells.

Potential Use Cases:
Research into the electronic properties of similar compounds has shown their effectiveness in enhancing the efficiency of OLEDs due to improved charge transport characteristics. The incorporation of brominated phenyl groups can also influence the electronic behavior of these materials.

Summary of Applications

The diverse applications of this compound highlight its potential as a multifunctional compound:

Application AreaPotential Benefits
AntimicrobialModerate activity against resistant bacteria
AnticancerInhibition of key enzymes involved in cancer
Organic ElectronicsEnhanced efficiency in OLEDs and photovoltaics

Mechanism of Action

The mechanism of action of “3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” would depend on its specific biological target. Generally, quinazoline derivatives exert their effects by:

    Binding to Enzymes: Inhibiting enzyme activity by binding to the active site or allosteric sites.

    Interacting with Receptors: Modulating receptor activity by acting as agonists or antagonists.

    Disrupting Cellular Processes: Interfering with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    4-anilinoquinazolines: Known for their kinase inhibitory activity.

    2,4-diaminoquinazolines: Studied for their antimicrobial properties.

    Oxadiazole derivatives: Known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

“3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione” is unique due to the combination of the quinazoline core with the oxadiazole ring and the bromophenyl group. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Biological Activity

3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and anticancer applications. The unique structural features of this compound—comprising a quinazoline core and an oxadiazole ring—suggest diverse mechanisms of action that warrant further investigation.

PropertyValue
CAS Number 1358438-23-9
Molecular Formula C23H15BrN4O3
Molecular Weight 475.302 g/mol
IUPAC Name 3-benzyl-7-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-1H-quinazoline-2,4-dione
InChI Key HFQCRBJNQAFGCE-UHFFFAOYSA-N

Antimicrobial Activity

Research has demonstrated that quinazoline derivatives exhibit significant antimicrobial properties. A study involving related quinazoline compounds revealed that many derivatives showed moderate activity against both Gram-positive and Gram-negative bacteria. Notably, compounds containing oxadiazole rings have been highlighted for their enhanced potency against bacterial strains.

Case Study: Antimicrobial Evaluation

In a comparative study of various quinazoline derivatives:

  • Compound 13 exhibited inhibition zones of up to 15 mm against Escherichia coli, with a minimum inhibitory concentration (MIC) of 65 mg/mL.
  • Compound 15 showed moderate activity against Staphylococcus aureus with inhibition zones ranging from 10–12 mm and MIC values between 75 and 80 mg/mL .

Anticancer Properties

Quinazoline derivatives have also been investigated for their anticancer potential. The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival. The incorporation of oxadiazole moieties appears to enhance the anticancer activity of these compounds.

The proposed mechanisms through which these compounds exert their biological effects include:

  • Enzyme Inhibition: Binding to active sites of enzymes involved in DNA replication.
  • Receptor Modulation: Acting as antagonists or agonists at specific cellular receptors.
  • Cellular Interference: Disrupting processes such as protein synthesis and cell cycle progression .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have indicated that modifications at specific positions on the quinazoline ring can significantly influence biological activity. For instance:

  • The presence of bromophenyl and oxadiazole groups has been associated with increased potency against microbial strains.

Comparative Analysis with Similar Compounds

Compound TypeNotable Activities
4-anilinoquinazolines Kinase inhibitors
2,4-diaminoquinazolines Antimicrobial agents
Oxadiazole derivatives Diverse biological activities including anticancer properties

The unique combination of the quinazoline core with oxadiazole rings and bromophenyl groups in this compound may confer distinct biological properties that are not fully explored yet.

Q & A

Q. What are the optimal synthetic routes for preparing 3-benzyl-7-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)quinazoline-2,4-dione?

  • Methodological Answer : The synthesis involves two key steps: (1) constructing the quinazoline-2,4-dione core and (2) introducing the 3-bromophenyl-oxadiazole substituent. For the quinazoline core, cyclization of substituted anthranilic acid derivatives with urea or triphosgene under reflux in acetic acid is common. The oxadiazole moiety can be synthesized via cyclocondensation of amidoximes with activated carbonyl groups (e.g., 3-bromophenyl carboxylic acid derivatives) using dehydrating agents like POCl₃ or DCC. Finally, coupling the oxadiazole intermediate to the quinazoline core via Suzuki-Miyaura or nucleophilic aromatic substitution is recommended. Critical steps include anhydrous conditions and purification via column chromatography or recrystallization .

Q. How can spectroscopic techniques validate the structure of this compound?

  • Methodological Answer :
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions. For example, the quinazoline-dione protons (NH) appear as broad singlets near δ 10–12 ppm, while the benzyl group’s aromatic protons resonate as multiplets in δ 7.2–7.5 ppm. The oxadiazole’s protons are absent (non-protonated), but its carbons appear at ~165–170 ppm.
  • IR : Look for carbonyl stretches (C=O) at ~1680–1720 cm1^{-1} (quinazoline-dione) and C=N stretches (oxadiazole) at ~1600 cm1^{-1}.
  • X-ray Crystallography : Resolve ambiguity in substituent orientation, particularly the oxadiazole-phenyl linkage, by analyzing dihedral angles and hydrogen-bonding patterns .

Advanced Research Questions

Q. How does the 3-bromophenyl-oxadiazole substituent influence biological activity compared to other substituents?

  • Methodological Answer : Structure-activity relationship (SAR) studies suggest that electron-withdrawing groups (e.g., bromine) on the phenyl ring enhance stability and binding affinity to hydrophobic enzyme pockets. For example, in quinazoline derivatives, 3-bromo substitution improves antifungal activity by 2–3-fold compared to unsubstituted analogs. Computational docking (e.g., AutoDock Vina) can simulate interactions with targets like PARP-1 or fungal CYP51, highlighting the bromine’s role in π-π stacking or halogen bonding. Compare with fluoro or methoxy analogs to assess electronic vs. steric effects .

Q. What computational strategies predict the compound’s binding affinity to therapeutic targets?

  • Methodological Answer :
  • Molecular Docking : Use software like Schrödinger Maestro or GROMACS to dock the compound into PARP-1’s catalytic domain (PDB: 7KKW). Parameterize the bromophenyl-oxadiazole group with AM1-BCC charges.
  • MD Simulations : Run 100-ns simulations in explicit solvent (TIP3P water) to assess binding stability. Monitor RMSD and hydrogen-bond occupancy between the oxadiazole’s nitrogen atoms and target residues (e.g., Gly863, Ser904).
  • Free Energy Calculations : Apply MM/GBSA to estimate ΔGbind_{bind} and rank derivatives. Validate with in vitro enzyme assays (e.g., PARP-1 inhibition IC50_{50}) .

Q. How can researchers resolve contradictions in reported bioactivity data for quinazoline derivatives?

  • Methodological Answer :
  • Meta-Analysis : Collate data from multiple studies (e.g., antimicrobial IC50_{50}, cytotoxicity) and normalize using Z-score or log-transformed values.
  • Experimental Replication : Test the compound under standardized conditions (e.g., Mueller-Hinton agar for antibacterial assays, 48-h incubation).
  • SAR Refinement : Use machine learning (e.g., Random Forest) to identify confounding variables (e.g., solvent polarity, substituent logP). For instance, hydrophilic substituents may reduce membrane permeability, falsely lowering activity in lipophilic models .

Methodological Notes

  • Synthesis Optimization : Replace glacial acetic acid with microwave-assisted synthesis (120°C, 300 W) to reduce reaction time from 8 hours to 30 minutes .
  • Activity Testing : For antifungal assays, use Candida albicans (ATCC 90028) and measure MIC via broth microdilution (CLSI M27-A3 protocol) .

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